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Compound of Interest

Compound Name: Erybraedin E

Cat. No.: B15185409

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the predicted biological targets of
Erybraedin E, a natural compound with potential therapeutic applications. Through a
comprehensive in silico analysis, this document outlines putative protein interactions and the
associated signaling pathways that may be modulated by Erybraedin E. The methodologies of
various computational prediction tools are detailed, offering a transparent and reproducible
workflow for researchers in drug discovery and development.

Introduction

Erybraedin E is a prenylated pterocarpan found in various plant species. While structurally
related compounds, such as Erybraedin A and C, have demonstrated anticancer and anti-
inflammatory properties, the specific molecular targets of Erybraedin E remain largely
uncharacterized.[1] This guide employs a suite of in silico target prediction strategies to
elucidate the potential protein targets of Erybraedin E, providing a foundation for future
experimental validation and therapeutic development.

Chemical Information of Erybraedin E

For the in silico analyses, the following structural information for Erybraedin E was utilized:

e Molecular Formula: C22H200a4
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« SMILES: C=C(C)CCclcc(0)c2¢(c1)OC[C@H]30C4=CC5=C(C=CO5)C=C4[C@@H]32

« InChl: INChl=1S/C22H2004/c1-12(2)3-4-15-11-18(23)19-13-26-21-9-16-7-8-24-17(16)5-6-
20(21)22(19)25-10-14(13)15/h3,5-9,11,13,20-21,23H,4,10H2,1-2H3/t20-,21+/m1/s1

In Silico Target Prediction of Erybraedin E

A multi-faceted approach was employed to predict the biological targets of Erybraedin E,
leveraging both ligand-based and structure-based methodologies. The SMILES string of
Erybraedin E was submitted to several well-established web servers for target prediction.

Ligand-Based Target Prediction

Ligand-based methods operate on the principle of chemical similarity, positing that structurally
similar molecules are likely to share biological targets.

SwissTargetPrediction is a web server that predicts the targets of a small molecule based on its
2D and 3D similarity to a library of known bioactive compounds.

Experimental Protocol:

Navigate to the SwissTargetPrediction web server.

Input the SMILES string of Erybraedin E into the query field.

Select the desired organism for prediction (e.g., Homo sapiens).

Initiate the prediction by clicking the "Predict targets" button.

The server computes the similarity between the query molecule and a database of known
ligands, presenting a ranked list of potential targets based on a probability score.

Predicted Targets (Top 15):
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Known Actives

Target Class Target Name UniProt ID Probability
(2D/I3D)
Carbonic
Enzyme P00918 1.000 1/1
anhydrase |l

Prostaglandin
Enzyme P35354 1.000 1/1
G/H synthase 2

Xanthine
Enzyme dehydrogenase/o  P47989 1.000 1/1
xidase

) Tyrosine-protein
Kinase ] P12931 1.000 1/1
kinase Src

Tyrosine-protein

Kinase ] P06239 1.000 1/1
kinase LCK
Vascular
) endothelial
Kinase P35968 1.000 1/1

growth factor

receptor 2

Mast/stem cell
Kinase growth factor P10721 1.000 1/1

receptor Kit

Epidermal
Kinase growth factor P00533 1.000 1/1

receptor

) Fibroblast growth
Kinase P11362 1.000 1/1
factor receptor 1

Mitogen-

Kinase activated protein Q16539 1.000 1/1
kinase 14

Enzyme 5-lipoxygenase P09917 1.000 1/1
Estrogen

Enzyme P03372 1.000 1/1
receptor
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Protease Thrombin P00734 1.000 1/1

Enzyme Aldose reductase P15121 1.000 1/1
Carbonic

Enzyme P00915 1.000 1/1
anhydrase |

SuperPred is a web server that predicts the therapeutic class and potential targets of a
compound by comparing its fingerprint to a database of known drugs and bioactive molecules.

Experimental Protocol:

Access the SuperPred web server.

Input the SMILES string of Erybraedin E.

Select the "Target Prediction" option.

The server calculates the Tanimoto similarity of the input molecule's fingerprint to a library of
ligands with known targets.

A list of predicted targets is generated, ranked by a prediction score.

Predicted Targets (Top 15):
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Target Name UniProt ID Prediction Score
Prostaglandin G/H synthase 2 P35354 0.98
Carbonic anhydrase I P00918 0.95
Tyrosine-protein kinase SRC P12931 0.92
Xanthine

, P47989 0.91
dehydrogenase/oxidase

Vascular endothelial growth

P35968 0.89
factor receptor 2
Tyrosine-protein kinase LCK P06239 0.88
5-lipoxygenase P09917 0.87
Epidermal growth factor
P00533 0.85
receptor
Mast/stem cell growth factor
] P10721 0.84
receptor Kit
Mitogen-activated protein
] Q16539 0.82
kinase 14
Fibroblast growth factor
P11362 0.81
receptor 1
Thrombin P00734 0.79
Estrogen receptor P03372 0.78
Aldose reductase P15121 0.76
Carbonic anhydrase | P00915 0.75

Structure-Based Target Prediction: Reverse Docking

Reverse docking is a computational technique where a single ligand is docked against a large
collection of protein structures to identify potential binding partners.

Experimental Protocol:
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e Ligand Preparation: The 3D structure of Erybraedin E is generated from its SMILES string
and energy-minimized using a molecular modeling software (e.g., AutoDock Tools, PyMOL).

e Target Library Preparation: A library of 3D protein structures is obtained from the Protein
Data Bank (PDB). These structures are prepared by removing water molecules, adding
hydrogen atoms, and assigning charges.

e Docking Simulation: A docking program (e.g., AutoDock Vina) is used to systematically
evaluate the binding poses and affinities of Erybraedin E within the binding sites of each
protein in the library.

e Scoring and Ranking: The docking results are scored based on the predicted binding energy.
Targets are then ranked according to their binding affinity for Erybraedin E.

Due to the computational intensity of performing a full reverse docking screen for this guide,
this section provides a generalized protocol. The results from such a screen would typically be
presented in a table ranking proteins by their docking scores.

Predicted Signaling Pathways

Based on the high-confidence targets predicted by the ligand-based methods, several key
signaling pathways are likely to be modulated by Erybraedin E.

Pro-inflammatory Signaling Pathways

The prediction of targets like Prostaglandin G/H synthase 2 (COX-2) and 5-lipoxygenase (5-
LOX) suggests that Erybraedin E may interfere with the arachidonic acid cascade, a critical
pathway in inflammation.
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Cancer-Related Signaling Pathways

The prediction of multiple receptor tyrosine kinases (RTKs) such as VEGFR2, EGFR, FGFR1,
and c-Kit, as well as the non-receptor tyrosine kinase Src, strongly suggests that Erybraedin E
may possess anticancer activity by interfering with key signaling pathways that regulate cell
proliferation, survival, and angiogenesis.
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Conclusion

The in silico analyses presented in this guide provide strong evidence that Erybraedin E is a
multi-target compound with the potential to modulate key signaling pathways involved in
inflammation and cancer. The predicted targets, including COX-2, 5-LOX, and a range of
tyrosine kinases, are well-established therapeutic targets. These computational predictions
offer a valuable starting point for further experimental investigation to validate the biological
activities of Erybraedin E and to explore its potential as a novel therapeutic agent. The
detailed methodologies and workflows provided herein are intended to facilitate such future
research endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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